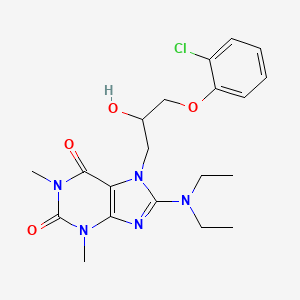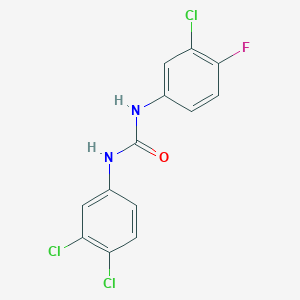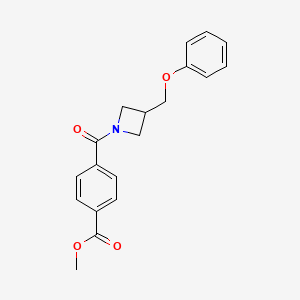![molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1](/img/structure/B2887733.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s structure, including its bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor or intermediate in organic synthesis. For example, research by Lakshminarayana et al. (2009) focused on the synthesis and crystal and molecular structure analysis of a related compound, showcasing its potential for detailed structural determination through X-ray diffraction studies and spectroscopic characterization (Lakshminarayana et al., 2009).
Molecular Docking and Biological Screening
- Organotin(IV) complexes derived from similar compounds have been synthesized and screened for their antibacterial activities, highlighting the potential for drug development. Singh et al. (2016) explored the synthesis, spectroscopic characterization, and theoretical studies of such complexes, emphasizing their potential as drugs due to better antibacterial activities (Singh et al., 2016).
- Molecular docking studies have been conducted to explore the interaction of synthesized compounds with biological targets. Shahana and Yardily (2020) performed synthesis, spectral characterization, DFT, and docking studies on novel compounds derived from similar chemical structures, aiming to understand their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Activities
- The compound and its derivatives have been investigated for antimicrobial and antimycobacterial activities. For instance, research into nicotinic acid hydrazide derivatives showed potential antimycobacterial activity, indicating the scope for developing new therapeutic agents (R.V.Sidhaye et al., 2011).
- Pyrazoline derivatives synthesized using methods such as microwave irradiation have been tested for anti-inflammatory and antibacterial properties. Ravula et al. (2016) highlighted the efficiency of microwave methods in yielding high-potency compounds with potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Photocyclization and Regiochemistry
- The compound's derivatives have been used to study the scope and regiochemistry of photocyclisation reactions, leading to the synthesis of quinolines and related structures. Austin et al. (2007) explored this area, providing insights into the photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, revealing the potential for synthesizing a wide range of heterocyclic compounds (Austin et al., 2007).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult the primary literature for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWYXYATBXDYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
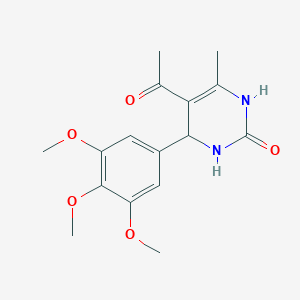
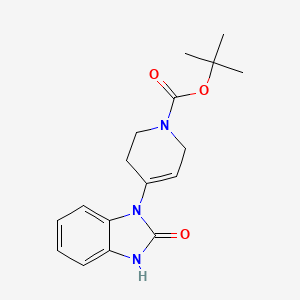
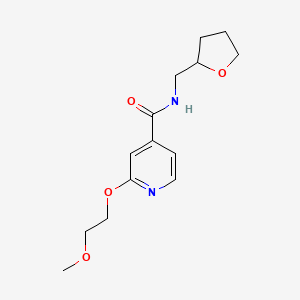
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
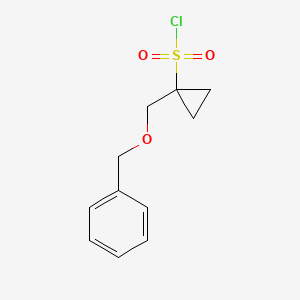
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
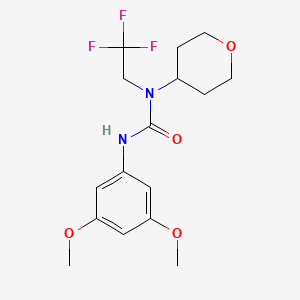
![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
